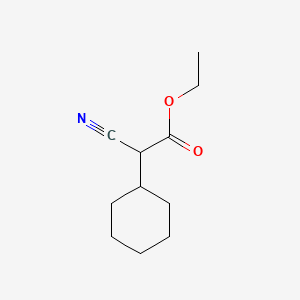

Ethyl 2-cyano-2-cyclohexylacetate

描述

Ethyl 2-cyano-2-cyclohexylacetate is an organic compound with the chemical formula C11H17NO2. It is a colorless liquid with a special smell . This compound is used in various chemical reactions and has applications in scientific research and industry.

准备方法

Ethyl 2-cyano-2-cyclohexylacetate can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylacetonitrile with ethyl chloroformate under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Ethyl 2-cyano-2-cyclohexylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl 2-amino-2-cyclohexylacetate.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Ethyl 2-cyano-2-cyclohexylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester bonds.

Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: This compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism by which ethyl 2-cyano-2-cyclohexylacetate exerts its effects depends on the specific application. In biochemical reactions, the compound may act as a substrate for enzymes that catalyze ester hydrolysis or other transformations. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or other proteins .

相似化合物的比较

Ethyl 2-cyano-2-cyclohexylacetate can be compared with other similar compounds, such as:

Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.

Cyclohexylacetonitrile: A precursor in the synthesis of this compound, with similar chemical properties.

Ethyl 2-cyano-2-phenylacetate: A structurally related compound with a phenyl group instead of a cyclohexyl group, used in different synthetic routes.

The uniqueness of this compound lies in its specific combination of functional groups and its applications in various fields of research and industry.

生物活性

Ethyl 2-cyano-2-cyclohexylacetate (CAS: 3213-50-1) is an organic compound characterized by its unique molecular structure, which includes a cyano group and an ester functional group attached to a cyclohexyl ring. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₁₇NO₂

- Molecular Weight : 195.26 g/mol

- IUPAC Name : this compound

- Appearance : Colorless to light yellow liquid

Synthesis Methods

This compound can be synthesized through various methods, often involving the reaction of cyclohexanone derivatives with cyanoacetic acid or its esters. The specific synthetic pathways influence the yield and purity of the final product.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial activity against various bacterial strains. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria demonstrated that it inhibits bacterial growth effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be considered for development as a novel antibacterial agent.

Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies revealed that it can inhibit the growth of several fungal pathogens, including Candida species.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The compound's ability to disrupt fungal cell membranes may contribute to its antifungal efficacy.

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation in various biological models. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

-

Study on Antibacterial Properties :

A recent study published in a peer-reviewed journal assessed the antibacterial activity of this compound against multidrug-resistant bacteria. The results indicated that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their efficacy. -

Antifungal Efficacy Assessment :

Another research effort evaluated the antifungal activity of this compound against clinical isolates of Candida species. The study found that the compound effectively inhibited biofilm formation, which is crucial for Candida virulence. -

Inflammation Model Study :

In a controlled experiment involving LPS-induced inflammation in rats, administration of this compound led to a marked reduction in paw edema and inflammatory markers, suggesting its potential as an anti-inflammatory therapeutic agent.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-cyano-2-cyclohexylacetate to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution or condensation reaction between cyclohexylacetonitrile derivatives and ethyl esters under acidic or basic catalysis. For example, Knoevenagel condensation using a base like piperidine could facilitate the formation of the cyano-ester bond. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical to isolate the product . Monitoring reaction progress with thin-layer chromatography (TLC) and verifying purity via HPLC or GC-MS is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the ester and cyclohexyl group environments. The cyano group’s electron-withdrawing effect shifts adjacent proton signals downfield .

- IR Spectroscopy : Strong absorbance near 2240 cm (C≡N stretch) and 1730 cm (ester C=O) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides precise molecular weight confirmation and fragmentation patterns to validate the structure .

Q. What solvent systems are optimal for crystallizing this compound?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane or ethyl acetate/ethanol) promotes single-crystal growth. Solvent polarity should balance solubility and volatility to avoid amorphous precipitation. Thermodynamic data from similar esters (e.g., ethyl lactate) suggest prioritizing solvents with moderate polarity indices (~4–5) .

Advanced Research Questions

Q. How can computational DFT studies predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map frontier molecular orbitals (FMOs) to identify electrophilic (cyano group) and nucleophilic (ester oxygen) sites. Fukui functions ( and ) quantify site-specific reactivity, while global descriptors (electronegativity, hardness) predict reaction feasibility . For example, the cyano group’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack .

Q. How to resolve contradictory crystallographic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from disordered solvent molecules or twinning. Use SHELXL for refinement, applying restraints for disordered atoms and testing twin laws (e.g., two-fold rotation) . High-resolution data (≤ 0.8 Å) and validation tools (e.g., R < 5%) improve reliability. For ambiguous cases, complementary techniques like PXRD or solid-state NMR can verify phase purity .

Q. What experimental designs elucidate stereoelectronic effects of the cyclohexyl group in this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated cyclohexyl derivatives to assess steric/electronic contributions.

- Conformational Analysis : Use variable-temperature NMR or X-ray crystallography to study chair vs. boat conformations and their impact on reactivity .

- Computational Modeling : MD simulations (OPLS-AA force field) can correlate cyclohexyl ring dynamics with solvent interactions .

Q. Data Contradiction & Validation

Q. How to address discrepancies in reported thermodynamic properties (e.g., boiling point) of this compound?

- Methodological Answer : Discrepancies may stem from impurities or measurement conditions. Re-evaluate using standardized methods (e.g., ASTM distillation for boiling points). Cross-reference with analogous compounds (e.g., ethyl cyclohexanecarboxylate) to identify outliers. For accurate vapor pressure data, employ static or dynamic ebulliometry under inert atmospheres .

属性

IUPAC Name |

ethyl 2-cyano-2-cyclohexylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYCINUWJWAOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286342 | |

| Record name | ethyl cyano(cyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-50-1 | |

| Record name | NSC44911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl cyano(cyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。